Myelin Basic Protein(87-99)
Description
Structural and Functional Overview of Myelin Basic Protein
Myelin basic protein (MBP) is a hydrophilic, intracellular protein that constitutes ~30% of myelin’s total protein content. It stabilizes the compact myelin sheath through electrostatic interactions with the negatively charged phospholipid heads of adjacent myelin layers. The MBP (87-99) peptide corresponds to the sequence VHFFKNIVTPRTP (human, bovine, rat), with a molecular formula of C₇₄H₁₁₄N₂₀O₁₇ and a molecular weight of 1,555.8 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₇₄H₁₁₄N₂₀O₁₇ |
| Molecular Weight | 1,555.8 g/mol |
| Sequence | VHFFKNIVTPRTP |
| CAS Number | 118506-26-6 |
| Purity | ≥95% (synthetic preparations) |
The peptide’s structure includes hydrophobic residues (e.g., phenylalanine at positions 89 and 90) and charged residues (e.g., lysine at position 91, arginine at position 96), which mediate interactions with myelin lipids and immune receptors.
Immunodominance of the MBP (87-99) Epitope in Autoimmune Demyelination
MBP (87-99) is a primary encephalitogenic epitope in MS and EAE. In Lewis rats, immunization with guinea pig MBP (gpMBP) in complete Freund’s adjuvant (CFA) induces monophasic EAE, with clinical symptoms peaking at days 13–14 post-immunization. The peptide triggers Th1-mediated responses , characterized by interferon-γ (IFN-γ) secretion, which drives CNS inflammation and demyelination.
Key studies demonstrate that:
- Native MBP (87-99) induces strong IFN-γ secretion but negligible interleukin-4 (IL-4) production.
- Mutant analogues (e.g., [A91,A96]MBP87-99) reduce IFN-γ and shift responses toward Th2 cytokines (e.g., IL-4), mitigating EAE severity.
| Peptide | IFN-γ Response | IL-4 Response |
|---|---|---|
| Native MBP87-99 | High | Low |
| [A91,A96]MBP87-99 (CFA) | Moderate | High |
| [A91,A96]MBP87-99 (Mannan) | Undetectable | Very High |
These findings highlight the peptide’s role in autoimmune pathology and its potential as a therapeutic target.
Conservation Across Species: Human, Bovine, and Rat Homologs
The MBP (87-99) sequence is identical across human, bovine, and rat species, enabling cross-reactivity in immunological studies. This conservation is critical for modeling MS/EAE in rodents, as MBP87-99 retains encephalitogenicity in murine systems.
| Species | Sequence | MHC Binding |
|---|---|---|
| Human | VHFFKNIVTPRTP | HLA-DR2b |
| Bovine | VHFFKNIVTPRTP | I-AᵐᵘᵈᵉᵏᵉʳᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵈᵉᵆᵢᵧᵥᵉᵈᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆTECTᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆTECTᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆTECTᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆTECTᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆTECTᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆTECTᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧ,ᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧ,ᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆTECTᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧ ᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧᵥᵉᵆᵢᵧ |
Properties
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZRUKIAIQNAZ-SAKFXWCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1555.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General SPPS Methodology
The synthesis of MBP (87–99) across species predominantly employs SPPS using 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) chemistry. This approach ensures precise sequential addition of amino acids to a resin-bound chain, minimizing side reactions and maximizing yield. For human and rat MBP (87–99), the 2-chlorotrityl chloride (CLTR-Cl) resin is commonly used due to its high stability and compatibility with Fmoc deprotection conditions. Bovine MBP (87–99) follows analogous protocols, though explicit literature on bovine-specific synthesis is limited; methodologies are inferred from human and rat studies.
The linear sequence for human MBP (87–99) is VHFFKNIVTPRTP , while rat MBP (87–99) shares high homology with a single residue variation (e.g., serine to threonine at position 76 in the longer MBP 71–90 fragment). Synthesis begins with anchoring the C-terminal proline to the resin, followed by iterative coupling of Fmoc-protected amino acids. Activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure facilitate efficient coupling.
Species-Specific Modifications
-
Human MBP (87–99) : Substitutions at TCR contact residues (e.g., Lys91→Ala or Arg, Pro96→Ala) generate altered peptide ligands (APLs) for immunological studies. These modifications require careful adjustment of coupling times and deprotection steps to accommodate non-natural amino acids.
-
Rat MBP (87–99) : The 71–90 fragment (SLPQKSQRSQDENPVVHF) is synthesized with a 10-amino-acid overlap strategy to ensure epitope integrity.
-
Bovine MBP (87–99) : While structural data is sparse, bovine sequences are presumed to align closely with human and rat, given evolutionary conservation. Synthesis protocols likely mirror those for human MBP, with verification via mass spectrometry.
Conjugation and Stabilization Strategies
Carrier Protein Conjugation
For immunological applications, MBP (87–99) is conjugated to carriers like keyhole limpet hemocyanin (KLH) or mannan. Glutaraldehyde serves as a bifunctional linker, forming Schiff bases between peptide amino groups and oxidized mannan. For example, 1 mg of MBP (87–99)–KLH is incubated with 2 mL of oxidized mannan (prepared via sodium periodate treatment) overnight, followed by sodium borohydride reduction to stabilize conjugates. This method yields Th2-biased immune responses, critical for therapeutic studies in MS models.
Cyclic Peptide Analogues
Cyclization enhances stability and bioactivity. Amide-linked cyclic analogues (e.g., cyclo(87–99)[Ala91,Ala96]MBP) are synthesized via SPPS by forming lactam bridges between Lys91 and the C-terminus. Cyclic peptides exhibit prolonged half-lives in lysosomal environments and superior binding to MHC class II molecules compared to linear counterparts.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified via reverse-phase HPLC using C18 columns. For human MBP (87–99), a gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid (TFA) achieves >95% purity. Bovine and rat analogues require similar conditions, with retention times adjusted based on hydrophobicity.
Mass Spectrometry (MS)
Electrospray ionization-mass spectrometry (ESI-MS) confirms molecular weight and integrity. Human MBP (87–99) exhibits a molecular weight of 1555.8 Da (C74H114N20O17), consistent with theoretical values. Discrepancies >0.1 Da necessitate re-synthesis or additional purification.
Applications and Functional Validation
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
In rat models, 50 μg of MBP (87–99) emulsified in complete Freund’s adjuvant (CFA) induces EAE within 10–14 days. Cyclic APLs like cyclo(87–99)[Arg91,Ala96]MBP suppress EAE onset by shifting cytokine profiles from Th1 to Th2, demonstrating therapeutic potential.
Chemical Reactions Analysis
Types of Reactions: Myelin Basic Protein (87-99) (human, bovine, rat) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
1.1. Altered Peptide Ligands
Research has shown that altered peptide ligands derived from MBP (87-99) can modulate T-cell responses. For instance, mutations at key residues (K91 and P96) have been demonstrated to shift immune responses from Th1 to Th2 profiles. This shift is beneficial as Th2 responses are generally associated with anti-inflammatory effects, potentially offering therapeutic avenues for MS treatment .
Table 1: Effects of Mutant Peptides on Cytokine Profiles
| Peptide Variant | Cytokine Response | Notes |
|---|---|---|
| Native MBP (87-99) | High IFN-γ | Promotes Th1 response |
| [R91, A96]MBP (87-99) | Reduced IFN-γ | Diverts response towards Th2 |
| [A91, A96]MBP (87-99) | High IL-4 | Strong Th2 response |
The double-mutant analogue [A91, A96]MBP (87-99) conjugated to reduced mannan has shown promise in reducing EAE severity by promoting IL-4 production while inhibiting IFN-γ secretion, indicating its potential as a therapeutic agent .
1.2. Cyclic Peptide Analogs
Cyclic analogs of MBP (87-99) have been synthesized to enhance stability and biological activity. These cyclic peptides have been tested in EAE models and demonstrated protective effects when administered prophylactically or therapeutically .
Table 2: Comparison of Linear vs. Cyclic Peptides
| Type | Stability | Efficacy in EAE Models |
|---|---|---|
| Linear MBP (87-99) | Moderate | Standard efficacy |
| Cyclic MBP (87-99) | High | Enhanced protective effects |
2.1. Molecular Modeling
Molecular modeling studies have provided insights into the interactions between MBP (87-99) and major histocompatibility complex (MHC) class II molecules. These studies reveal that specific amino acid substitutions can significantly alter binding affinity and T-cell receptor engagement, which is critical for understanding how to design effective immunotherapies .
2.2. Biophysical Characterization
The biophysical properties of MBP (87-99), including its solubility and structural conformation, have been characterized using techniques such as circular dichroism and nuclear magnetic resonance spectroscopy. These analyses confirm that the peptide remains largely unstructured in solution but adopts specific conformations upon binding to MHC molecules .
Therapeutic Implications
The ability of altered forms of MBP (87-99) to modulate immune responses opens new avenues for therapeutic interventions in autoimmune diseases like MS. By designing peptides that favor anti-inflammatory pathways or inhibit pathogenic T-cell activation, researchers aim to develop novel treatments that could mitigate disease progression.
4.1. EAE Models
Numerous studies using EAE models have demonstrated that administration of mutant MBP peptides can significantly reduce clinical symptoms associated with demyelination and inflammation:
- In one study, mice treated with [A91, A96]MBP (87-99) showed a marked decrease in disease severity compared to controls receiving native peptides .
4.2. Human Studies
Clinical observations indicate that patients with MS exhibit increased T-cell reactivity to MBP (87-99). Therapeutic strategies involving administration of modified peptides are currently under investigation to assess their efficacy in altering disease course or severity in human subjects .
Mechanism of Action
Myelin Basic Protein (87-99) (human, bovine, rat) exerts its effects by inducing T cell proliferation and Th1 polarization in the central nervous system. This peptide interacts with T cell receptors, leading to the activation of T cells and the release of pro-inflammatory cytokines. The molecular targets include major histocompatibility complex (MHC) molecules and T cell receptors. The pathways involved are primarily related to immune response and inflammation .
Comparison with Similar Compounds
Myelin Basic Protein (72-85): Another peptide fragment from myelin basic protein, also studied for its role in multiple sclerosis.
Myelin Basic Protein (1-14): A shorter peptide fragment with similar immunogenic properties.
Uniqueness: Myelin Basic Protein (87-99) (human, bovine, rat) is unique due to its specific sequence, which makes it a potent inducer of T cell proliferation and Th1 polarization. This peptide’s ability to mimic the immunogenic properties of the full-length myelin basic protein makes it a valuable tool in studying autoimmune diseases and developing therapeutic interventions .
Biological Activity
Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). The peptide MBP (87-99) is particularly significant as it serves as an immunodominant epitope implicated in autoimmune diseases such as multiple sclerosis (MS). This article explores the biological activity of MBP (87-99) across different species, focusing on its role in T cell activation, experimental autoimmune encephalomyelitis (EAE), and potential therapeutic applications.
Structure and Composition
MBP (87-99) is composed of 13 amino acids, with specific residues critical for its interaction with T cell receptors (TCRs). The sequence includes key contact sites at positions 91 and 96, which are pivotal for TCR binding and subsequent immune response activation.
Encephalitogenic Properties
MBP (87-99) is recognized as an encephalitogenic peptide , meaning it can induce EAE in susceptible animal models. This property has been extensively studied to understand its role in MS pathogenesis:
- T Cell Activation : MBP (87-99) stimulates T cell proliferation, particularly promoting a Th1-type immune response characterized by the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) .
- Experimental Autoimmune Encephalomyelitis : Immunization with MBP (87-99) leads to EAE development in various rodent models, including SJL/J mice and Lewis rats. This model mimics the inflammatory demyelination seen in MS patients .
Altered Peptide Ligands
Research has shown that modifications to the MBP (87-99) sequence can alter its immunogenicity:
- Cyclic Analogues : Cyclic forms of MBP (87-99), such as cyclo(91–99)[Ala 96]MBP 87–99, have demonstrated enhanced stability and reduced immunogenicity compared to their linear counterparts. These analogues have been effective in preventing EAE when administered prophylactically .
- Mutant Peptides : Substituting key residues at positions 91 and 96 with Arg and Ala ([R 91, A 96]MBP 87–99) resulted in a significant decrease in IFN-γ production while promoting IL-4 secretion, indicating a shift from a Th1 to a Th2 response . This suggests potential for therapeutic strategies aimed at modulating immune responses in MS.
- Citrullination Effects : The citrullination of arginine residues within the peptide has been shown to enhance T cell proliferative responses and cytokine secretion, further emphasizing the role of post-translational modifications in immune modulation .
Comparative Biological Activity Table
| Peptide Variant | Species Tested | EAE Induction | Cytokine Profile | Binding Affinity to MHC |
|---|---|---|---|---|
| Wild-Type MBP (87-99) | Rat | Yes | High IFN-γ | Moderate |
| [R 91, A 96]MBP 87–99 | Mouse | Reduced | Low IFN-γ, High IL-4 | High |
| Cyclo(91–99)[Ala 96]MBP 87–99 | Rat | Yes | Balanced cytokine response | Very High |
| [Cit 91, A 96]MBP 87–99 | Mouse | Yes | Enhanced IL-2 and IFN-γ | Moderate |
Q & A
Q. What structural features of Myelin Basic Protein (87-99) (MBP₈₇–₉₉) are critical for its encephalitogenic activity?
The MBP₈₇–₉₉ peptide (sequence: Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro) contains key residues (e.g., Phe-Phe-Lys-Asn) that form the core encephalitogenic epitope. Studies show that substitutions at positions 91 (Arg) or 96 (Ala) alter T cell receptor (TCR) binding affinity and cytokine polarization . Methodologically, structural analysis via nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy can resolve conformational stability, while alanine scanning mutagenesis identifies critical residues for immunogenicity .
Q. How is MBP₈₇–₉₉ used to establish experimental autoimmune encephalomyelitis (EAE) models?
MBP₈₇–₉₉ is emulsified in complete Freund’s adjuvant (CFA) and injected subcutaneously in susceptible rodent strains (e.g., Lewis rats or SJL/J mice). This induces Th1-polarized T cell responses, mimicking multiple sclerosis (MS) pathology. Key parameters include peptide purity (>95% by HPLC), dosage (50–100 µg/animal), and adjuvant composition . Post-immunization, clinical scoring of paralysis and histopathological analysis of CNS demyelination validate model efficacy .
Q. What protocols ensure peptide stability during in vitro T cell proliferation assays?
Dissolve MBP₈₇–₉₉ in sterile water (1 mg/ml) and aliquot for storage at -20°C to avoid freeze-thaw degradation. For assays, use antigen-presenting cells (APCs) pulsed with 10–20 µM peptide. Measure proliferation via ³H-thymidine incorporation or CFSE dilution, and validate specificity using TCR-blocking antibodies or MHC class II inhibitors .
Advanced Research Questions
Q. How do post-translational modifications (e.g., citrullination) of MBP₈₇–₉₉ influence autoimmune responses?
Citrullination of arginine residues (e.g., Arg91) enhances MHC class II binding affinity and shifts cytokine profiles from Th1 to Th17 in MS patient-derived T cells. Methodologically, mass spectrometry identifies modification sites, while in vitro differentiation assays (e.g., IL-17 ELISpot) quantify Th17 polarization . Such modifications may explain epitope spreading in progressive MS .
Q. What mechanisms underlie contradictory findings in MBP₈₇–₉₉-induced immune tolerance versus autoimmunity?
Discrepancies arise from peptide dosage, administration route, and host genetics. Low-dose subcutaneous exposure induces regulatory T cells (Tregs) via anergy, while high-dose intranasal delivery promotes deletion of autoreactive T cells. Flow cytometry for FoxP3+ Tregs and TCR avidity measurements can differentiate these mechanisms . Strain-specific MHC haplotypes (e.g., DRB1*1501 in humans vs. H-2s in mice) also affect outcomes .
Q. How can cyclic or altered peptide ligands (APLs) of MBP₈₇–₉₉ improve therapeutic specificity?
Cyclization (e.g., lactam bridges) stabilizes the β-turn structure, enhancing MHC binding and TCR antagonism. APLs with substitutions at TCR contact residues (e.g., [Ala96]) reduce encephalitogenicity while retaining tolerogenic potential. In silico docking simulations and in vivo EAE suppression assays validate these designs . Clinical trials of dirucotide (MBP₈₂–₉₈) demonstrate delayed MS progression via Th2 shift .
Q. Why do MBP₈₇–₉₉-induced immune responses vary between human PBMCs and rodent splenocytes?
Species differences in MHC-II binding motifs (e.g., human HLA-DR vs. mouse I-Aˢ) and TCR repertoires affect epitope recognition. Cross-reactivity studies using HLA-transgenic mice or humanized TCR models can bridge this gap. Cytokine profiling (IFN-γ/IL-4 ratios) further clarifies Th1/Th2 bias .
Methodological Challenges & Solutions
Q. How to resolve batch-to-batch variability in MBP₈₇–₉₉ bioactivity?
Validate peptide quality via:
Q. What strategies optimize MBP₈₇–₉₉ solubility for in vivo studies?
Use acetate salts (e.g., Myelin Basic Protein (87-99) Acetate) to enhance aqueous solubility. Sonication in PBS (pH 7.4) or inclusion of DMSO (<0.1%) aids dissolution. Dynamic light scattering (DLS) monitors aggregation, critical for consistent emulsification in CFA .
Translational Research Considerations
Q. Can MBP₈₇–₉₉-derived APLs overcome antigenic drift in chronic MS?
APLs with modified TCR contact residues (e.g., [Arg91, Ala96]) show reduced cross-reactivity with endogenous epitopes. Combinatorial peptide libraries and single-cell TCR sequencing identify conserved epitopes for multi-target therapies . Preclinical data suggest cyclic APLs resist enzymatic degradation, prolonging therapeutic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
